Cas no 2649067-82-1 (2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine)

2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2649067-82-1
- EN300-843766
- 2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine
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- Inchi: 1S/C10H17N3O/c11-5-4-9-12-6-7-13(9)10(14)8-2-1-3-8/h8H,1-7,11H2
- InChI Key: LSBSEPMCODEOFA-UHFFFAOYSA-N
- SMILES: O=C(C1CCC1)N1C(CCN)=NCC1
Computed Properties
- Exact Mass: 195.137162174g/mol
- Monoisotopic Mass: 195.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 58.7Ų
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-843766-0.05g |
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |
2649067-82-1 | 95% | 0.05g |
$792.0 | 2024-05-21 | |
Enamine | EN300-843766-0.25g |
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |
2649067-82-1 | 95% | 0.25g |
$867.0 | 2024-05-21 | |
Enamine | EN300-843766-10g |
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |
2649067-82-1 | 10g |
$4052.0 | 2023-09-02 | ||
Enamine | EN300-843766-5g |
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |
2649067-82-1 | 5g |
$2732.0 | 2023-09-02 | ||
Enamine | EN300-843766-10.0g |
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |
2649067-82-1 | 95% | 10.0g |
$4052.0 | 2024-05-21 | |
Enamine | EN300-843766-5.0g |
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |
2649067-82-1 | 95% | 5.0g |
$2732.0 | 2024-05-21 | |
Enamine | EN300-843766-0.1g |
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |
2649067-82-1 | 95% | 0.1g |
$829.0 | 2024-05-21 | |
Enamine | EN300-843766-1g |
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |
2649067-82-1 | 1g |
$943.0 | 2023-09-02 | ||
Enamine | EN300-843766-1.0g |
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |
2649067-82-1 | 95% | 1.0g |
$943.0 | 2024-05-21 | |
Enamine | EN300-843766-2.5g |
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine |
2649067-82-1 | 95% | 2.5g |
$1848.0 | 2024-05-21 |
2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine Related Literature
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
Additional information on 2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine
Comprehensive Overview of 2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine (CAS No. 2649067-82-1)
The compound 2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine (CAS No. 2649067-82-1) is a specialized organic molecule with a unique structural framework. Its chemical architecture combines a cyclobutanecarbonyl group with a dihydroimidazole ring, linked to an ethylamine side chain. This configuration endows the molecule with distinct physicochemical properties, making it a subject of interest in pharmaceutical and agrochemical research. The presence of both imidazole and amine functionalities suggests potential applications in drug discovery, particularly in targeting enzymes or receptors where these moieties play a critical role.
In recent years, the demand for novel small-molecule therapeutics and bioactive compounds has surged, driven by advancements in precision medicine and personalized healthcare. Researchers are increasingly exploring compounds like 2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine for their potential to modulate biological pathways. The cyclobutane ring, known for its strained geometry, can impart unique binding affinities, while the dihydroimidazole core may contribute to hydrogen bonding interactions. These features align with current trends in fragment-based drug design and scaffold hopping, where molecular diversity is prized.
The synthesis of CAS No. 2649067-82-1 typically involves multi-step organic reactions, including amide coupling and cyclization strategies. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis are employed to confirm its identity and quality. Given the growing emphasis on green chemistry, researchers are also investigating sustainable synthetic routes for this compound, minimizing hazardous byproducts and energy consumption. This aligns with broader industry goals of reducing environmental impact while maintaining high yields and purity.
Beyond pharmaceuticals, 2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine may find applications in material science and catalysis. Its hybrid structure could serve as a ligand in transition-metal complexes or as a building block for functional polymers. The compound's stability under various conditions is a key area of investigation, particularly for industries requiring high-performance materials. As the scientific community continues to explore its properties, CAS No. 2649067-82-1 exemplifies the intersection of innovation and practicality in modern chemistry.
Frequently asked questions about this compound include inquiries into its solubility profile, storage recommendations, and commercial availability. Suppliers often highlight its use in high-throughput screening libraries or as a research-grade reagent. With the rise of AI-driven drug discovery, datasets featuring 2649067-82-1 are increasingly valuable for training predictive algorithms. This underscores the compound's relevance in both wet-lab and computational research environments.
In summary, 2-(1-cyclobutanecarbonyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine represents a versatile chemical entity with multifaceted potential. Its structural complexity and functional groups position it as a promising candidate for interdisciplinary applications, from medicinal chemistry to advanced materials engineering. As research progresses, this compound may emerge as a cornerstone in developing next-generation solutions for global health and technology challenges.
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